molecular formula C17H16ClNO B5834704 1-(2-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline

1-(2-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B5834704
M. Wt: 285.8 g/mol
InChI Key: XPPXRLPSMWLWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline, commonly known as CMTMQ, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a multi-step process and has been shown to have various biochemical and physiological effects. In

Scientific Research Applications

CMTMQ has been shown to have various scientific research applications, including its use as a fluorescent probe for the detection of metal ions. It has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science. Additionally, CMTMQ has been studied for its potential use as an inhibitor of enzymes involved in various diseases, including cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of CMTMQ is not fully understood, but it is believed to involve the formation of a complex with the target enzyme or metal ion. This complex formation leads to a change in the enzyme's activity or the metal ion's fluorescence, making it a useful tool for studying enzyme kinetics and metal ion detection.
Biochemical and Physiological Effects:
CMTMQ has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of enzymes involved in cancer and Alzheimer's disease. It has also been shown to have antioxidant properties and may have potential as a neuroprotective agent. However, further research is needed to fully understand the biochemical and physiological effects of CMTMQ.

Advantages and Limitations for Lab Experiments

One advantage of using CMTMQ in lab experiments is its high sensitivity and selectivity for metal ions. It is also relatively easy to synthesize and purify. However, one limitation is that it can be toxic to cells at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for CMTMQ research, including its potential use as a therapeutic agent for cancer and Alzheimer's disease. It may also have applications in materials science and catalysis. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of CMTMQ.

Synthesis Methods

The synthesis of CMTMQ involves a multi-step process that starts with the reaction of 2-chloro-4-methylbenzoic acid with ethyl acetoacetate in the presence of a base. The resulting product is then cyclized with ammonium acetate to form the tetrahydroquinoline ring. The final step involves the introduction of the benzoyl group onto the nitrogen atom of the ring using acetic anhydride and catalytic amounts of sulfuric acid. The purity of the final product can be improved using recrystallization techniques.

Properties

IUPAC Name

(2-chloro-4-methylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-12-8-9-14(15(18)11-12)17(20)19-10-4-6-13-5-2-3-7-16(13)19/h2-3,5,7-9,11H,4,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPXRLPSMWLWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.